molecular formula C17H12ClNO3 B12562601 N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide CAS No. 143141-87-1

N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide

Cat. No.: B12562601
CAS No.: 143141-87-1
M. Wt: 313.7 g/mol
InChI Key: SRGSGBLHHBTUEM-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a naphthalene ring, which is further substituted with hydroxyl and carboxamide groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 1,3-dihydroxynaphthalene.

    Formation of Intermediate: The 2-chlorophenylamine is reacted with 1,3-dihydroxynaphthalene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as 2-naphthoic acid, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-1,3-dihydroxybenzamide
  • N-(2-Chlorophenyl)-1,3-dihydroxyanthracene-2-carboxamide
  • N-(2-Chlorophenyl)-1,3-dihydroxyphenanthrene-2-carboxamide

Uniqueness

N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

143141-87-1

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H12ClNO3/c18-12-7-3-4-8-13(12)19-17(22)15-14(20)9-10-5-1-2-6-11(10)16(15)21/h1-9,20-21H,(H,19,22)

InChI Key

SRGSGBLHHBTUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)NC3=CC=CC=C3Cl)O

Origin of Product

United States

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